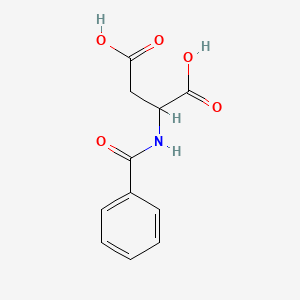

N-Benzoylaspartic acid

Descripción general

Descripción

N-Benzoylaspartic acid, also known as N-benzoylaspartate, belongs to the class of organic compounds known as aspartic acid and derivatives . It is a major metabolite of benzyl glucosinolate and can be used for the modification of peptides or proteins . The molecular formula is C11H11NO5, with an average mass of 237.209 Da and a monoisotopic mass of 237.063721 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact mass is 237.06 .Physical and Chemical Properties Analysis

This compound is a solid compound with a white to off-white color . It has a molecular weight of 237.21 . The solubility of this compound in DMSO is 250 mg/mL (1053.92 mM) .Aplicaciones Científicas De Investigación

1. Polymeric Composite Membranes for Controlled Delivery

Zhang and Wu (2004) studied temperature and pH-responsive polymeric composite membranes for controlled delivery of proteins and peptides. They used N-Benzoyl-L-tyrosine ethyl ester HCl in their study, focusing on how these membranes respond to environmental stimuli like temperature and pH changes, making them potentially useful for controlled drug delivery systems (Zhang & Wu, 2004).

2. Benzoyl Derivatization in Tryptic Peptide Mapping

Julka and Regnier (2004) explored benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping. They found that introducing a hydrophobic benzoyl moiety into peptides increased their retention during reversed-phase chromatography, particularly for smaller hydrophilic peptides. This method can be beneficial in protein analysis and biotechnological applications (Julka & Regnier, 2004).

3. Photocrosslinking in Protein Studies

Chin et al. (2002) discussed the addition of a photocrosslinking amino acid to the genetic code of Escherichia coli, involving benzophenones, which are closely related to benzoyl derivatives. Their research shows the potential of benzoyl-related compounds in protein interaction studies and in vitro and in vivo protein research (Chin et al., 2002).

4. Synthesis of Cell-Adhesion Peptides

Huang et al. (2008) conducted a study on the synthesis of a precursor tetrapeptide N-benzoylarginylglycylaspartylserinamide (Bz-RGDS-NH2) of cell-adhesion peptide RGDS. They developed a novel route for synthesizing this precursor, which could have applications in cell biology and tissue engineering (Huang et al., 2008).

5. Catalysis in Organic Synthesis

Gao et al. (2016) developed a nickel-catalyzed direct ortho-thiolation of N-benzoyl α-amino acid derivatives. This innovative approach showed wide applicability and high regioselectivity, potentially useful in synthetic organic chemistry and drug development (Gao et al., 2016).

6. Amphiphil

ic Hyper-Branched Co-Polymer Nanoparticles in Drug DeliveryMiao et al. (2010) designed amphiphilic co-polymer nanoparticles for the controlled delivery of anti-tumor agents. These nanoparticles encapsulated a hydrophobic anti-tumor agent, demonstrating a controlled drug release profile and significant inhibition of tumor cell proliferation. This study highlights the potential of benzoyl derivatives in enhancing the efficacy of chemotherapy treatments (Miao et al., 2010).

7. Synthesis of Thermo- and pH-Responsive Polymers

Luo, Liu, and Li (2010) synthesized a thermo- and pH-responsive polymer using a methacrylamide monomer bearing α-aspartic acid derivative in the side chain. This novel polymer shows potential in drug delivery systems and other biomedical applications where temperature and pH responsiveness are crucial (Luo, Liu, & Li, 2010).

8. Caspase Inhibitors for Cell Death Prevention

A study by Cytovia (2001) on benzamide derivatives of aspartic acid revealed their potential as caspase inhibitors, useful for preventing cell death in various medical conditions, including neurodegenerative disorders and cardiovascular diseases. This research underscores the therapeutic potential of benzoyl derivatives in medical science (Cytovia, 2001).

9. Antibacterial and Antifungal Activities

Mohareb, Ho, and Alfarouk (2007) utilized N-benzoyl cyanoacetylhydrazine in synthesizing new heterocycliccompounds that exhibited antibacterial and antifungal activities upon screening. Their work demonstrates the utility of benzoyl derivatives in the development of new antimicrobial agents, which can be crucial in addressing the rising issue of antibiotic resistance (Mohareb, Ho, & Alfarouk, 2007).

10. Interactions in Capillary Electrochromatography

Grela, Zannoni, and Vizioli (2017) investigated the interaction between synthetic bioactive peptides and polymeric nanoparticles used as a pseudostationary phase in capillary electrochromatography. This study highlights the potential of benzoyl derivatives in enhancing the understanding of peptide interactions, which can be beneficial in biochemical analysis and drug development (Grela, Zannoni, & Vizioli, 2017).

11. Biodegradable Nanoparticles in Tumor Drug Delivery

Han et al. (2012) explored the use of biodegradable polymeric nanoparticles for controlled drug delivery, focusing on polyaspartic acid and polylactic acid co-polymers. Their study suggests the potential of benzoyl derivatives in creating more effective and safer chemotherapy treatments, with a focus on targeting tumor cells while reducing systemic toxicity (Han et al., 2012).

12. High-Gravity Reactive Precipitation in Nanodrug Production

Chen et al. (2004) explored the feasibility of producing nanodrugs using high-gravity reactive precipitation, focusing on benzoic acid as a model compound. This study opens up new possibilities for the production of nanoscale pharmaceuticals, highlighting the role of benzoyl derivatives in the pharmaceutical industry (Chen et al., 2004).

13. Synthesis of N-(Hydroxy)amide-Containing Peptides

Wang and Phanstiel (2000) developed methods for synthesizing N-(hydroxy)amide-containing pseudopeptides, which could be beneficial in the design of novel drugs and in the study of protein functions. Their research underscores the versatility of benzoyl derivatives in peptide chemistry (Wang & Phanstiel, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2-benzamidobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLTZJGULPLVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Benzoylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17966-68-6, 4631-12-3, 4915-59-7 | |

| Record name | N-Benzoylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17966-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartic acid, N-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004631123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC227406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC28467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4915-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzoylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 173 °C | |

| Record name | N-Benzoylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

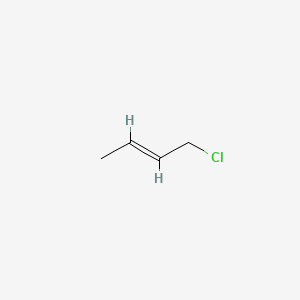

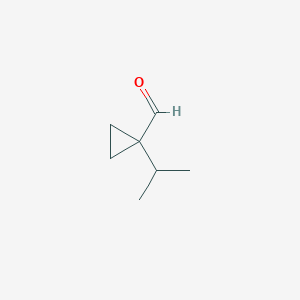

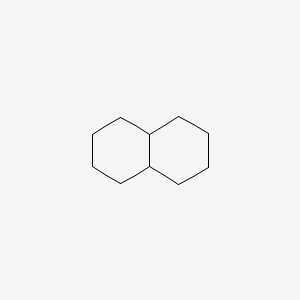

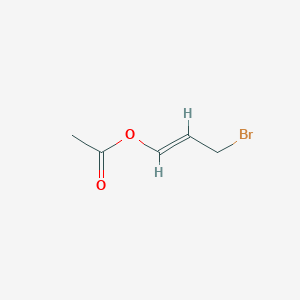

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

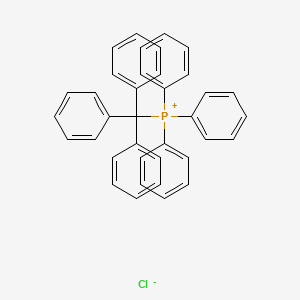

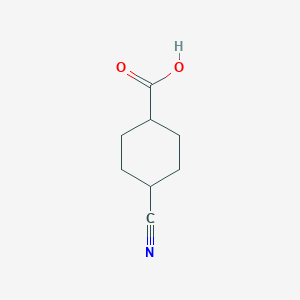

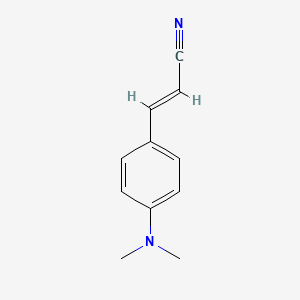

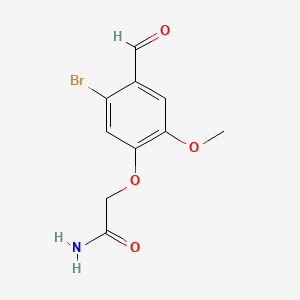

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B3425867.png)